1-(Hydroxymethyl)azepan-2-one

Description

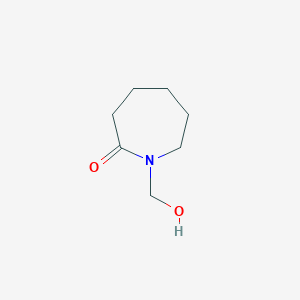

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUDWHWPQWURCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065346 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-64-7 | |

| Record name | N-(Hydroxymethyl)caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13088-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013088647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Hydroxymethyl)azepan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6P2PD3XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1-(Hydroxymethyl)azepan-2-one" CAS number 13088-64-7

An In-depth Technical Guide to 1-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7)

Abstract

This technical guide provides a comprehensive overview of 1-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7), a key chemical intermediate derived from ε-caprolactam. Also known as N-(Hydroxymethyl)caprolactam, this compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and polymer science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, reactivity, analytical characterization, and applications, with a focus on its role in drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

1-(Hydroxymethyl)azepan-2-one is the N-hydroxymethylated derivative of ε-caprolactam, the monomer used in the production of Nylon 6. The introduction of the hydroxymethyl group significantly alters the polarity and reactivity of the parent lactam, opening avenues for further chemical modification.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

|---|---|

| CAS Number | 13088-64-7[1][2] |

| IUPAC Name | 1-(hydroxymethyl)azepan-2-one[2] |

| Synonyms | N-(Hydroxymethyl)caprolactam, N-Methylolcaprolactam, Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one[1][3] |

| Molecular Formula | C₇H₁₃NO₂[1][2] |

| Molecular Weight | 143.18 g/mol [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White solid | Inferred from parent compound |

| Melting Point | 65-66 °C | [1] |

| Boiling Point | 120 °C at 19 Torr | [1] |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| logP (o/w) | -0.349 |[3] |

Synthesis and Mechanism

The primary industrial and laboratory synthesis of 1-(Hydroxymethyl)azepan-2-one involves the reaction of ε-caprolactam with formaldehyde. This reaction is a classic example of an N-amidoalkylation.

Reaction Mechanism: Base-Catalyzed Hydroxymethylation

The reaction proceeds via a base-catalyzed addition of the lactam nitrogen to the carbonyl carbon of formaldehyde. The amide proton of caprolactam is sufficiently acidic to be removed by a base, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent workup with a proton source neutralizes the resulting alkoxide to yield the final hydroxymethyl product.

Caption: Base-catalyzed synthesis of 1-(Hydroxymethyl)azepan-2-one.

Laboratory-Scale Synthesis Protocol

This protocol describes a general procedure for the synthesis of 1-(Hydroxymethyl)azepan-2-one.

Materials:

-

ε-Caprolactam (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 0.1 eq)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ε-caprolactam and water. Stir until the caprolactam is fully dissolved.

-

Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of the aqueous formaldehyde solution.

-

Reaction: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous solution three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Chemical Reactivity and Applications in Drug Development

The hydroxymethyl group imparts significant reactivity to the molecule, making it a valuable intermediate. It can be readily converted into other functional groups or used as a linker.

Role as a Prodrug Moiety and Synthetic Intermediate

Hydroxymethylation is a well-established strategy in medicinal chemistry to enhance the physicochemical properties of a parent drug.[5] The introduction of a -CH₂OH group can improve water solubility, which is crucial for parenteral drug administration.[5] While 1-(Hydroxymethyl)azepan-2-one itself is not an active pharmaceutical ingredient, it serves as a key intermediate for creating prodrugs.[5] The hydroxyl group provides a handle for esterification, allowing for the attachment of promoieties that can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Application in Bioactive Compound Synthesis

The azepane ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including anti-cancer and antimicrobial effects.[6] 1-(Hydroxymethyl)azepan-2-one is a precursor for synthesizing analogs of natural products. For instance, it has been used in the synthesis of capuramycin analogues, which are investigated for their antimycobacterial activity through the inhibition of translocase I.[7]

Caption: Key reactive pathways of 1-(Hydroxymethyl)azepan-2-one.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-(Hydroxymethyl)azepan-2-one. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard techniques employed.[8]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | δ (ppm): ~5.0-5.5 (s, 2H, -N-CH₂ -OH), ~3.5-4.0 (t, 2H, lactam ring), ~3.5 (br s, 1H, -OH ), ~1.5-1.8 (m, 8H, lactam ring) |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~70 (-N-C H₂-OH), ~50 (-C H₂-N-), ~25-40 (other ring carbons) |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2930 & 2860 (C-H stretch), ~1650 (strong, C=O amide I band) |

| MS (ESI+) | m/z: 144.09 [M+H]⁺, 166.07 [M+Na]⁺ |

Note: Predicted chemical shifts are approximate and can vary based on solvent and instrument.

General Analytical Workflow

A typical workflow for quality control involves initial identification followed by purity assessment.

Caption: Workflow for analytical characterization and quality control.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of 1-(Hydroxymethyl)azepan-2-one using Reversed-Phase HPLC with UV detection.

Instrumentation & Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the gradient method and collect the data.

-

Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Safety, Handling, and Storage

As a derivative of caprolactam, 1-(Hydroxymethyl)azepan-2-one should be handled with appropriate care. While specific toxicity data is limited, information from its parent compound and general chemical safety principles should be applied.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement | Code |

|---|---|---|

| Hazard | Causes skin irritation. | H315[4] |

| Causes serious eye irritation. | H319[4] | |

| May cause respiratory irritation. | H335[4] | |

| Precautionary | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261[4] |

| Wash skin thoroughly after handling. | P264[4] | |

| Wear protective gloves/eye protection/face protection. | P280[4] | |

| IF ON SKIN: Wash with plenty of soap and water. | P302+P352[4] | |

| IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338[4] |

| | Store in a well-ventilated place. Keep container tightly closed. | P403+P233[4] |

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Avoid inhalation of dust and direct contact with skin and eyes.[10]

Storage:

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed to prevent moisture absorption.[10]

-

Store away from strong oxidizing agents, acids, and bases.[11]

Conclusion

1-(Hydroxymethyl)azepan-2-one is a functionally versatile and synthetically accessible derivative of ε-caprolactam. Its significance lies in its utility as a key intermediate in the synthesis of more complex molecules. For drug development professionals, its primary value is as a precursor for prodrugs, enabling the modification of lead compounds to achieve improved pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and analytical profile is crucial for its effective application in research and development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam." PubChem, [Link].

-

Wikipedia. "Caprolactam." Wikipedia, [Link].

-

Lima, L. M., et al. "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers in Chemistry, vol. 9, 2021, p. 640382. PubMed Central, [Link].

-

Ataman Kimya. "CAPROLACTAM." Ataman Kimya, [Link].

-

CAS. "N-(Hydroxymethyl)caprolactam." CAS Common Chemistry, [Link].

-

Hotoda, Hitoshi, et al. "Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 17, 2003, pp. 2829-32. PubMed, [Link].

-

Padrón-Sanz, C., et al. "An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms." Molecules, vol. 27, no. 21, 2022, p. 7590. MDPI, [Link].

- Google Patents. "CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

Li, Y., et al. "Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview." Toxins, vol. 15, no. 10, 2023, p. 582. National Institutes of Health, [Link].

-

DOMO Chemicals. "SAFETY DATA SHEET - ε-Caprolactam." DOMO Chemicals, [Link].

-

YouTube. "SYNTHESIS OF CAPROLACTAM." YouTube, [Link].

-

The Royal Society of Chemistry. "1H NMR spectrum of Compound 32." The Royal Society of Chemistry, [Link].

-

Centers for Disease Control and Prevention. "Caprolactam - NIOSH Pocket Guide to Chemical Hazards." CDC, [Link].

-

PharmaCompass. "1-Methyl-2-azepanone." PharmaCompass.com, [Link].

-

Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393)." HMDB, [Link].

-

Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." Hovione, [Link].

-

Abraham, R. J., et al. "1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones." Magnetic Resonance in Chemistry, vol. 50, no. 11, 2012, pp. 746-54. PubMed, [Link].

-

The Good Scents Company. "acetone alcohol, 116-09-6." The Good Scents Company, [Link].

-

Pinto, E., et al. "Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices." Separations, vol. 8, no. 10, 2021, p. 171. MDPI, [Link].

-

Goud, B. S., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, vol. 162, 2019, pp. 623-640. PubMed, [Link].

-

BASF. "Caprolactam extract for storage - Safety data sheet." BASF, [Link].

-

Chemistry LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Chemistry LibreTexts, [Link].

-

SIELC Technologies. "2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-." SIELC Technologies, [Link].

-

Cardiff University. "Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Pro." -ORCA - Cardiff University, [Link].

- Google Patents. "CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

Powers, R., et al. "Introduction to NMR and Its Application in Metabolite Structure Determination." UNL Digital Commons, [Link].

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scbt.com [scbt.com]

- 3. 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | SIELC Technologies [sielc.com]

- 4. aksci.com [aksci.com]

- 5. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. domochemicals.com [domochemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to 1-(Hydroxymethyl)azepan-2-one Derivatives and Analogues for Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is perpetual. The 1-(hydroxymethyl)azepan-2-one core, a derivative of ε-caprolactam, represents one such scaffold with significant, yet not fully exploited, potential. The introduction of a hydroxymethyl group at the nitrogen atom of the caprolactam ring provides a crucial handle for further chemical modification, enabling the creation of a wide array of derivatives and analogues. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising chemical entity. We will delve into the synthetic pathways, analytical characterization, and explore the burgeoning landscape of its biological applications, from anticonvulsant to antimicrobial activities. Furthermore, we will examine the strategic use of the N-hydroxymethyl moiety in prodrug design to enhance pharmacokinetic profiles. It is our intent that this guide will serve as a valuable resource, sparking further innovation and accelerating the translation of these fascinating molecules from the laboratory to clinical applications.

The Core Moiety: Synthesis and Characterization of 1-(Hydroxymethyl)azepan-2-one

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient and well-characterized synthesis of the parent molecule, 1-(hydroxymethyl)azepan-2-one, also known as N-hydroxymethyl caprolactam.

Synthetic Approach: The Reaction of ε-Caprolactam with Formaldehyde

The most direct and widely employed method for the synthesis of 1-(hydroxymethyl)azepan-2-one is the reaction of ε-caprolactam with formaldehyde.[1] This reaction, a classic example of N-hydroxymethylation, proceeds under relatively mild conditions.

Reaction Scheme:

Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one

This protocol provides a generalized procedure. Optimization of reaction time, temperature, and catalyst may be required for specific applications.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with ε-caprolactam and a suitable solvent (e.g., water or an alcohol).

-

Catalyst: Add a basic catalyst, such as potassium carbonate or triethylamine, to the mixture.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37% formalin) to the stirred mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 1-(hydroxymethyl)azepan-2-one.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized 1-(hydroxymethyl)azepan-2-one. A combination of spectroscopic techniques is typically employed.

Table 1: Spectroscopic Data for 1-(Hydroxymethyl)azepan-2-one

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the azepane ring and a characteristic signal for the N-CH₂-OH protons. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the azepane ring, and the N-CH₂-OH carbon. |

| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of 1-(hydroxymethyl)azepan-2-one (C₇H₁₃NO₂), along with characteristic fragmentation patterns. |

Derivatives and Analogues: Expanding the Chemical Space

The true value of 1-(hydroxymethyl)azepan-2-one lies in its utility as a versatile intermediate for the synthesis of a diverse library of derivatives. The hydroxyl group provides a reactive site for various chemical transformations.

Strategies for Derivatization

The hydroxyl group can be readily transformed into a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR).

Caption: Key Derivatization Strategies.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under activating conditions) yields N-acyloxymethyl derivatives. These esters are particularly important in prodrug design.

-

Etherification: Williamson ether synthesis with alkyl halides in the presence of a base leads to N-alkoxymethyl analogues.

-

Halogenation: Treatment with reagents like thionyl chloride or phosphorus tribromide can convert the hydroxyl group into a leaving group for further nucleophilic substitution reactions.

-

Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, providing another avenue for derivatization.

Biological Activities and Therapeutic Potential

Derivatives of 1-(hydroxymethyl)azepan-2-one have shown promise in a range of therapeutic areas, underscoring the pharmacological relevance of this scaffold.

Anticonvulsant Activity

A significant area of investigation for caprolactam analogues has been in the treatment of epilepsy. Several α-substituted caprolactam derivatives have demonstrated potent anticonvulsant effects in preclinical models.[2]

Table 2: Anticonvulsant Activity of Selected Caprolactam Analogues

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| α-Hydroxy-α-phenylcaprolactam | Mouse (MES) | 63 | [2] |

| α-Hydroxy-α-phenylcaprolactam | Mouse (scMet) | 74 | [2] |

| α-Ethynyl-α-hydroxycaprolactam | Mouse (Phase I) | Promising Activity | [2] |

| α-Benzyl-α-hydroxycaprolactam | Mouse (Phase I) | Promising Activity | [2] |

| α-Hydroxy-α-(phenylethynyl)caprolactam | Mouse (Phase I) | Promising Activity | [2] |

MES: Maximal Electroshock Seizure test; scMet: subcutaneous Metrazol (pentylenetetrazole) seizure test.

The mechanism of action for these anticonvulsant effects is an active area of research, with modulation of ion channels or neurotransmitter systems being plausible targets.

Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. N-substituted caprolactam derivatives have been explored for their potential as antimicrobial and antifungal agents. The lipophilicity and electronic properties of the substituents on the caprolactam ring play a crucial role in determining the antimicrobial spectrum and potency.

While specific IC₅₀ values for a broad range of 1-(hydroxymethyl)azepan-2-one derivatives are not extensively reported in publicly available literature, the general principle of modifying the core structure to enhance antimicrobial properties is a well-established strategy in medicinal chemistry. Further screening of a diverse library of these compounds against a panel of clinically relevant bacteria and fungi is a promising avenue for future research.

Cytotoxicity and Anticancer Potential

The evaluation of cytotoxicity is a critical step in drug development, both for assessing potential toxicity and for identifying compounds with anticancer activity. While comprehensive cytotoxicity data for 1-(hydroxymethyl)azepan-2-one derivatives is limited, the general approach involves screening against a panel of human cancer cell lines and a non-cancerous cell line to determine both potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cells (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in 96-well plates and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of 1-(hydroxymethyl)azepan-2-one) and a vehicle control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Prodrug Strategies: The Role of the N-Hydroxymethyl Group

The N-hydroxymethyl functionality is a key structural motif in prodrug design.[3] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.

N-Acyloxymethyl Prodrugs

Esterification of the hydroxyl group of 1-(hydroxymethyl)azepan-2-one leads to N-acyloxymethyl derivatives. These compounds can act as prodrugs, which are stable in the gastrointestinal tract but are susceptible to enzymatic hydrolysis by esterases in the plasma and tissues to release the N-hydroxymethyl intermediate. This intermediate then chemically degrades to the parent amine- or amide-containing drug and formaldehyde.[4]

Caption: Enzymatic Activation of N-Acyloxymethyl Prodrugs.

This strategy can be employed to:

-

Improve Oral Bioavailability: By masking polar functional groups, the lipophilicity of the drug can be increased, leading to better absorption.

-

Enhance Solubility: Appropriate selection of the acyl group can improve the aqueous solubility of a poorly soluble parent drug.

-

Prolong Drug Action: The rate of enzymatic cleavage can be modulated by altering the steric and electronic properties of the acyl group, leading to a sustained release of the active drug.[3]

The kinetics of hydrolysis of these prodrugs are crucial for their efficacy and can be studied in vitro using plasma or purified esterases.

Future Directions and Conclusion

The 1-(hydroxymethyl)azepan-2-one scaffold and its derivatives represent a promising area for further research and development. The synthetic accessibility and the versatility of the hydroxymethyl group provide a solid foundation for the creation of large and diverse chemical libraries.

Key areas for future investigation include:

-

Expansion of Biological Screening: Systematic screening of a wider range of derivatives against various therapeutic targets, including different cancer cell lines, pathogenic microbes, and neurological disorders.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities to guide rational drug design.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the biological activity of novel derivatives and optimize lead compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and drug-like properties.

-

Advanced Prodrug Design: Exploration of more sophisticated prodrug strategies, such as targeted delivery systems, by conjugating the N-hydroxymethyl group to specific promoieties.

References

-

RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

-

Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1031. [Link]

-

Normand, F. C., Goodall, D. M., Duckett, S. B., van Tol, M. F., & Nusselder, J.-J. H. (2002). Separation and characterisation of caprolactam–formaldehyde reaction products. The Analyst, 127(10), 1336–1342. [Link]

-

Paprocka, R., et al. (2018). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 28(17), 2956-2961. [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

-

Smith, C. L., et al. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829–2832. [Link]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

-

Zhang, L., et al. (2019). Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content. BioResources, 14(4), 9353-9367. [Link]

-

Bundgaard, H., & Nielsen, N. M. (1987). N-Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. International journal of pharmaceutics, 37(1-2), 101-110. [Link]

Sources

- 1. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(Hydroxymethyl)azepan-2-one: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, robust, and field-tested protocol for the synthesis of 1-(hydroxymethyl)azepan-2-one, also known as N-hydroxymethyl caprolactam. This compound serves as a valuable intermediate in various chemical syntheses, including the development of novel polymers and as a cross-linking agent. The protocol herein details a straightforward and efficient method involving the N-hydroxymethylation of ε-caprolactam using formaldehyde. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural instructions, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction: The Significance of 1-(Hydroxymethyl)azepan-2-one

1-(Hydroxymethyl)azepan-2-one is a derivative of ε-caprolactam, a widely used industrial chemical and the precursor to Nylon-6.[1] The introduction of a hydroxymethyl group onto the nitrogen atom of the caprolactam ring imparts novel reactivity, making it a versatile building block in organic synthesis. The primary hydroxyl group can undergo further chemical transformations, such as esterification, etherification, and substitution reactions, allowing for the facile introduction of the caprolactam moiety into a diverse range of molecular architectures. This has led to its application in the synthesis of functional polymers, resins, and as a formaldehyde scavenger in various industrial processes.[2]

The synthesis of 1-(hydroxymethyl)azepan-2-one is typically achieved through the reaction of ε-caprolactam with formaldehyde.[3] This reaction is an example of an N-hydroxymethylation, a common transformation for amides and related compounds. The protocol described in this application note is optimized for high yield, purity, and operational simplicity, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

Reaction Mechanism and Scientific Rationale

The synthesis of 1-(hydroxymethyl)azepan-2-one proceeds via the nucleophilic addition of the nitrogen atom of the caprolactam amide to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically base-catalyzed, which serves to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the formaldehyde.

The causality behind the choice of reagents and conditions is rooted in fundamental chemical principles:

-

ε-Caprolactam: The starting material, a cyclic amide, possesses a nucleophilic nitrogen atom that is key to the reaction.[1]

-

Formaldehyde: This serves as the electrophilic source of the hydroxymethyl group.[3] An aqueous solution (formalin) is commonly used for ease of handling.

-

Base Catalyst (e.g., Potassium Carbonate): The presence of a mild base is crucial to deprotonate a small fraction of the caprolactam, initiating the reaction. A strong base is generally avoided to prevent the self-polymerization of formaldehyde (the Cannizzaro reaction).

-

Solvent: While the reaction can be performed in various solvents, an aqueous medium is often preferred due to the solubility of the reactants and the use of aqueous formaldehyde.

-

Temperature: The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of 1-(hydroxymethyl)azepan-2-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| ε-Caprolactam | ≥99% | e.g., Sigma-Aldrich |

| Formaldehyde solution | 37 wt. % in H₂O | e.g., Fisher Scientific |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Acros Organics |

| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR Chemicals |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., EMD Millipore |

| Deionized Water | High Purity | In-house |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ε-caprolactam (56.5 g, 0.5 mol) and deionized water (50 mL).

-

Stir the mixture at room temperature until the caprolactam is completely dissolved.

-

Add potassium carbonate (1.38 g, 0.01 mol) to the solution.

Step 2: Addition of Formaldehyde

-

Heat the reaction mixture to 50-60 °C with stirring.

-

Once the desired temperature is reached, add formaldehyde solution (45 mL, 37 wt. %, ~0.6 mol) dropwise from a dropping funnel over a period of 30 minutes. Maintain the temperature between 50-60 °C during the addition.

Step 3: Reaction

-

After the complete addition of formaldehyde, continue stirring the reaction mixture at 60 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3).

Step 4: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 30 mL) to remove any remaining formaldehyde and potassium carbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude product.

Step 5: Purification

-

The crude product, a viscous oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Workflow Diagram

Caption: Workflow for the synthesis of 1-(hydroxymethyl)azepan-2-one.

Characterization and Data Analysis

The synthesized 1-(hydroxymethyl)azepan-2-one should be thoroughly characterized to confirm its identity and purity.

Physical Properties

| Property | Expected Value |

| Appearance | Colorless to pale yellow viscous oil or solid |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of 1-(hydroxymethyl)azepan-2-one.[4]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.60-1.80 (m, 6H, -CH₂-CH₂-CH₂-)

-

δ 2.45-2.55 (t, 2H, -CO-CH₂-)

-

δ 3.40-3.50 (t, 2H, -N-CH₂-)

-

δ 4.80-4.90 (d, 2H, -N-CH₂-OH)

-

δ 5.20-5.30 (t, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 23.5 (-CH₂-)

-

δ 29.0 (-CH₂-)

-

δ 36.5 (-CO-CH₂-)

-

δ 49.0 (-N-CH₂-)

-

δ 70.0 (-N-CH₂-OH)

-

δ 178.0 (C=O)

-

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[4]

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 144.0968

Safety Precautions

-

ε-Caprolactam: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Formaldehyde: Is a known carcinogen and is toxic and corrosive. All handling should be performed in a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained and the reaction time is sufficient. Check the purity of the starting materials. |

| Loss of product during work-up | Be careful during the extraction and washing steps. Ensure complete phase separation. | |

| Product Contamination | Incomplete removal of starting materials or by-products | Optimize the purification step. For distillation, ensure a good vacuum and proper temperature control. For recrystallization, try different solvent systems. |

| Oily Product Instead of Solid | Presence of impurities or residual solvent | Ensure complete removal of the solvent under high vacuum. Attempt purification by column chromatography if recrystallization and distillation are ineffective. |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(hydroxymethyl)azepan-2-one from ε-caprolactam and formaldehyde. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this valuable chemical intermediate in high purity and yield. The mechanistic insights and troubleshooting guide further support the successful implementation of this protocol in a laboratory setting.

References

-

Normand, F. C., Goodall, D. M., Duckett, S. B., van Tol, M. F. H., & Nusselder, J.-J. H. (2002). Separation and characterisation of caprolactam–formaldehyde reaction products. The Analyst, 127(10), 1336–1341. ([Link])

-

Wikipedia. (2024). Caprolactam. ([Link])

-

Lan, P., Yang, R., Mao, H., Cui, J., & Brosse, N. (2019). Production of Melamine Formaldehyde Resins Used in Impregnation by Incorporation of Ethylene Glycol and Caprolactam with High Flexibility, Storage Stability, and Low Formaldehyde Content. BioResources, 14(4), 9916-9927. ([Link])

-

ResearchGate. (2025). Separation and characterisation of caprolactam–formaldehyde reaction products. ([Link])

-

MDPI. (2025). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. ([Link])

Sources

- 1. rjwave.org [rjwave.org]

- 2. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Versatile Building Block: 1-(Hydroxymethyl)azepan-2-one in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Functionalized Lactam

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] 1-(Hydroxymethyl)azepan-2-one, also known as N-(hydroxymethyl)caprolactam, has emerged as a highly versatile and reactive synthon, offering a gateway to a diverse array of N-heterocyclic compounds and functionalized polymers. This seven-membered lactam, equipped with a reactive hydroxymethyl group, serves as a stable precursor to the highly electrophilic N-acyliminium ion, a key intermediate for forging carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and synthetic applications of 1-(hydroxymethyl)azepan-2-one, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A solid understanding of the physical and chemical properties of 1-(hydroxymethyl)azepan-2-one is crucial for its effective use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | 1-(Hydroxymethyl)azepan-2-one | |

| Synonyms | N-(Hydroxymethyl)caprolactam | |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, alcohols, and chlorinated solvents. |

Storage and Handling: 1-(Hydroxymethyl)azepan-2-one is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to moisture can lead to slow decomposition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Synthesis of 1-(Hydroxymethyl)azepan-2-one: A Detailed Protocol

The most common and straightforward method for the preparation of 1-(hydroxymethyl)azepan-2-one is the reaction of ε-caprolactam with formaldehyde.

Reaction Scheme:

Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one

Materials:

-

ε-Caprolactam

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add ε-caprolactam (1 equivalent) and deionized water.

-

Stir the mixture at room temperature until the caprolactam is fully dissolved.

-

Add potassium carbonate (0.1 equivalents) to the solution.

-

Slowly add formaldehyde solution (1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-(hydroxymethyl)azepan-2-one as a white solid.

The Chemistry of the N-Acyliminium Ion: The Reactive Intermediate

The synthetic utility of 1-(hydroxymethyl)azepan-2-one stems from its ability to generate a highly reactive N-acyliminium ion intermediate under acidic conditions.[2] This electrophilic species readily reacts with a wide range of nucleophiles.

Caption: Generation of the N-Acyliminium Ion.

This in situ generation of the N-acyliminium ion avoids the isolation of the often-unstable electrophile and allows for a one-pot reaction with the chosen nucleophile.

Applications in Organic Synthesis: A Gateway to N-Heterocycles

The reaction of the N-acyliminium ion derived from 1-(hydroxymethyl)azepan-2-one with various nucleophiles provides a powerful tool for the synthesis of diverse N-heterocyclic frameworks, which are prevalent in many biologically active molecules and natural products.[1]

Friedel-Crafts Type Reactions with Aromatic and Heteroaromatic Compounds

Electron-rich aromatic and heteroaromatic compounds are excellent nucleophiles for trapping the N-acyliminium ion. This reaction provides a direct route to α-aminoalkylated aromatic compounds. Indoles, in particular, are common substrates in this transformation.

Materials:

-

1-(Hydroxymethyl)azepan-2-one

-

Indole

-

Trifluoroacetic acid (TFA) or another suitable Lewis/Brønsted acid

-

Dichloromethane (DCM), anhydrous

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Nitrogen or argon inlet

Procedure:

-

Dissolve 1-(hydroxymethyl)azepan-2-one (1 equivalent) and indole (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (0.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Caption: Reaction with Indole.

Pictet-Spengler Reaction for the Synthesis of Fused Heterocycles

The N-acyliminium ion derived from 1-(hydroxymethyl)azepan-2-one can participate in Pictet-Spengler type reactions, leading to the formation of complex, fused heterocyclic systems.[3][4] This powerful transformation is particularly valuable in the synthesis of alkaloids and related natural products.[5][6][7]

Applications in Polymer Science: A Functional Monomer and Cross-linking Agent

Beyond its utility in small molecule synthesis, 1-(hydroxymethyl)azepan-2-one serves as a valuable monomer and cross-linking agent in polymer chemistry. The hydroxymethyl group can be used to initiate polymerization or to be incorporated into polymer backbones, imparting unique properties to the resulting materials. Furthermore, under thermal or acidic conditions, it can undergo self-condensation or react with other functional groups on polymer chains to form cross-linked networks.

Conclusion: A Building Block with Broad Synthetic Horizons

1-(Hydroxymethyl)azepan-2-one is a readily accessible and highly versatile building block in organic synthesis. Its ability to serve as a stable precursor to the electrophilic N-acyliminium ion opens up a vast array of synthetic possibilities for the construction of N-heterocycles and functional polymers. The protocols and mechanistic discussions provided in this application note are intended to empower researchers to explore the full potential of this valuable synthon in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

-

ARKIVOC. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. [online] Available at: [Link]

-

MDPI. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. [online] Available at: [Link]

-

ProQuest. (n.d.). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. [online] Available at: [Link]

-

MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [online] Available at: [Link]

-

MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [online] Available at: [Link]

-

Organic Syntheses. (n.d.). o-methylcaprolactim. [online] Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxymethyl-cyclopropane.

- Google Patents. (n.d.). Combinations of hydroxy-substituted azetidinone compounds and HMG CoA Reductase Inhibitors.

- Google Patents. (n.d.). Process of recovering ε-caprolactam from PA-6 synthesis extract water.

- Google Patents. (n.d.). Process for the purification of caprolactam.

- Google Patents. (n.d.). Method for production of hydroxylamine sulfate in the conventional process for the synthesis of caprolactam.

-

ARKAT USA, Inc. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. [online] Available at: [Link]

-

RSC Publishing. (n.d.). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. [online] Available at: [Link]

-

MDPI. (2018). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [online] Available at: [Link]

-

RSC Publishing. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums. [online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). [online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-Heterocyclic Carbene Precursors. [online] Available at: [Link]

-

ResearchGate. (n.d.). Cyclizations of N-Acyliminium Ions. [online] Available at: [Link]

-

MDPI. (n.d.). Synthesis of Indole Alkaloids. [online] Available at: [Link]

-

Semantic Scholar. (n.d.). Studies on the Site-selective N-Acyliminium Ion Cyclization: Synthesis of (±)-Glochidine and (±)-Glochidecine. [online] Available at: [Link]

-

RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [online] Available at: [Link]

-

ResearchGate. (n.d.). Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada.... [online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles. [online] Available at: [Link]

-

MDPI. (n.d.). Synthesis of the Aspidosperma Alkaloid Na-Formyl-16-α-Hydroxyaspidospermidine. [online] Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. arkat-usa.org [arkat-usa.org]

- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Polymerization of 1-(Hydroxymethyl)azepan-2-one

Introduction: Unlocking New Possibilities with Functional Polyamides

The field of polymer chemistry is continually driven by the pursuit of novel materials with tailored properties. Polyamides, a cornerstone of the polymer industry, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The functionalization of polyamide backbones opens up new avenues for creating materials with advanced capabilities. "1-(Hydroxymethyl)azepan-2-one," an N-substituted derivative of ε-caprolactam, is a promising monomer for the synthesis of such functional polyamides. The presence of a primary hydroxyl group on each repeating unit provides a reactive handle for post-polymerization modification, enabling the development of materials for a wide range of applications, including biomaterials, drug delivery systems, and advanced coatings.

This comprehensive guide provides detailed application notes and protocols for the polymerization of 1-(Hydroxymethyl)azepan-2-one. We will explore various polymerization techniques, including anionic, cationic, and enzymatic ring-opening polymerization (ROP), offering researchers, scientists, and drug development professionals a practical handbook for the synthesis and characterization of this novel functionalized polyamide.

Monomer Synthesis: 1-(Hydroxymethyl)azepan-2-one

The synthesis of 1-(Hydroxymethyl)azepan-2-one can be achieved through the reaction of ε-caprolactam with formaldehyde. This reaction is analogous to the formation of melamine-formaldehyde resins and involves the hydroxymethylation of the amide nitrogen.[1]

Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one

Materials:

-

ε-Caprolactam

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ε-caprolactam in a minimal amount of water.

-

Add a catalytic amount of sodium hydroxide to the solution.

-

Slowly add a stoichiometric equivalent of a 37% aqueous formaldehyde solution to the flask.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield pure 1-(Hydroxymethyl)azepan-2-one.

Causality of Experimental Choices:

-

The use of a basic catalyst (NaOH) facilitates the deprotonation of the amide nitrogen of caprolactam, making it more nucleophilic to attack the electrophilic carbonyl carbon of formaldehyde.

-

The reaction temperature is maintained at 60-70°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

-

Extraction with ethyl acetate is chosen due to the expected polarity of the hydroxymethylated product, allowing for its efficient separation from the aqueous phase.

Caption: Workflow for the synthesis of 1-(Hydroxymethyl)azepan-2-one.

Polymerization Methodologies

The polymerization of 1-(Hydroxymethyl)azepan-2-one can be achieved through several ring-opening polymerization (ROP) techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and microstructure.

Anionic Ring-Opening Polymerization (AROP)

AROP is a widely used and efficient method for the polymerization of lactams.[2][3] It typically involves a strong base as a catalyst and an acylating agent as a co-initiator.[2] The presence of the N-substituent in 1-(Hydroxymethyl)azepan-2-one means that a proton abstraction from the nitrogen is not the initiation step as in unsubstituted caprolactam. Instead, a nucleophilic initiator attacks the carbonyl group of the monomer.

Mechanism:

The polymerization is initiated by a strong nucleophile (e.g., an organometallic compound or a strong base) that attacks the electrophilic carbonyl carbon of the lactam ring, leading to ring opening. The propagation proceeds by the attack of the resulting anionic species on another monomer molecule.

Caption: Mechanism of Anionic Ring-Opening Polymerization.

Protocol: Anionic ROP of 1-(Hydroxymethyl)azepan-2-one

Materials:

-

1-(Hydroxymethyl)azepan-2-one (purified and dried)

-

Anhydrous toluene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Schlenk flask and line

-

Dry ice/acetone bath

-

Methanol

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a Schlenk flask.

-

Add the purified and dried 1-(Hydroxymethyl)azepan-2-one monomer to the flask and stir until dissolved.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the desired amount of n-butyllithium solution via syringe. The molar ratio of monomer to initiator will determine the theoretical molecular weight.

-

Allow the reaction to proceed at -78°C for a specified time (e.g., 1-4 hours).

-

Quench the polymerization by adding an excess of methanol.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the polymer by filtration and dry under vacuum.

Table 1: Reaction Parameters for Anionic ROP

| Parameter | Recommended Value | Rationale |

| Initiator | n-Butyllithium | Strong nucleophile for efficient initiation. |

| Solvent | Anhydrous Toluene | Aprotic solvent to prevent quenching of the anionic species. |

| Temperature | -78°C to 0°C | Low temperature to control the polymerization and minimize side reactions. |

| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the target molecular weight of the polymer. |

| Reaction Time | 1 - 24 hours | Depends on the desired conversion and molecular weight. |

Cationic Ring-Opening Polymerization (CROP)

CROP of lactams is another important method, often initiated by strong acids or Lewis acids.[2][4] The mechanism involves the protonation or coordination of the carbonyl oxygen of the lactam, which activates the monomer for nucleophilic attack by another monomer molecule.[2]

Mechanism:

The polymerization is initiated by a cationic species (e.g., a proton from a strong acid) that activates the monomer. The propagation step involves the nucleophilic attack of a neutral monomer on the activated, ring-opened propagating chain end.

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Protocol: Cationic ROP of 1-(Hydroxymethyl)azepan-2-one

Materials:

-

1-(Hydroxymethyl)azepan-2-one (purified and dried)

-

Anhydrous dichloromethane (DCM)

-

Trifluoromethanesulfonic acid (TfOH) or a Lewis acid (e.g., BF₃·OEt₂)

-

Schlenk flask and line

-

Ice bath

-

Triethylamine

-

Methanol

Procedure:

-

Under an inert atmosphere, dissolve the purified and dried 1-(Hydroxymethyl)azepan-2-one in anhydrous DCM in a Schlenk flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the initiator (e.g., TfOH) via syringe.

-

Stir the reaction mixture at 0°C to room temperature for the desired time.

-

Terminate the polymerization by adding a small amount of a base, such as triethylamine.

-

Precipitate the polymer in a non-solvent like cold methanol or diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

Table 2: Reaction Parameters for Cationic ROP

| Parameter | Recommended Value | Rationale |

| Initiator | Triflic acid (TfOH), BF₃·OEt₂ | Strong protic or Lewis acid for effective initiation. |

| Solvent | Anhydrous Dichloromethane | Polar aprotic solvent to solubilize the monomer and polymer. |

| Temperature | 0°C to Room Temperature | To control the polymerization rate and minimize side reactions. |

| Monomer:Initiator Ratio | 100:1 to 1000:1 | To control the target molecular weight. |

| Reaction Time | 2 - 48 hours | Dependent on initiator activity and desired conversion. |

Enzymatic Ring-Opening Polymerization (eROP)

Enzymatic ROP offers a green and highly selective alternative for the synthesis of polyesters and polyamides.[2][5] Lipases, such as Novozym-435 (Candida antarctica lipase B), are commonly used catalysts.[2] The reaction proceeds under mild conditions and can exhibit high chemo- and regioselectivity.

Mechanism:

The enzyme's active site (e.g., a serine residue) attacks the carbonyl group of the lactam, forming an acyl-enzyme intermediate and opening the ring. A nucleophile (e.g., water or an alcohol initiator, or the amine end of a growing polymer chain) then attacks this intermediate, releasing the ring-opened unit and regenerating the enzyme.

Caption: Mechanism of Enzymatic Ring-Opening Polymerization.

Protocol: Enzymatic ROP of 1-(Hydroxymethyl)azepan-2-one

Materials:

-

1-(Hydroxymethyl)azepan-2-one

-

Novozym-435 (immobilized Candida antarctica lipase B)

-

Toluene (or bulk polymerization)

-

Molecular sieves (4 Å)

-

Reaction vial with a screw cap

-

Shaking incubator or oil bath with magnetic stirring

Procedure:

-

Dry the Novozym-435 beads under vacuum for 24 hours before use.

-

In a reaction vial, add the 1-(Hydroxymethyl)azepan-2-one monomer and the dried Novozym-435 (typically 5-10 wt% of the monomer).

-

If using a solvent, add anhydrous toluene. For bulk polymerization, no solvent is needed.

-

Add activated molecular sieves to remove any traces of water.

-

Seal the vial and place it in a shaking incubator or a heated oil bath with stirring at a temperature between 60°C and 90°C.

-

Allow the polymerization to proceed for 24-96 hours.

-

To stop the reaction, cool the mixture and dissolve it in a suitable solvent (e.g., chloroform or DMF).

-

Filter off the enzyme beads. The enzyme can be washed and reused.

-

Precipitate the polymer in a non-solvent.

-

Collect the polymer by filtration and dry under vacuum.

Table 3: Reaction Parameters for Enzymatic ROP

| Parameter | Recommended Value | Rationale |

| Catalyst | Novozym-435 | Commercially available, robust, and effective lipase for ROP. |

| Solvent | Toluene or Bulk | Toluene can aid in solubility; bulk polymerization is a greener option. |

| Temperature | 60 - 90°C | Optimal temperature range for Novozym-435 activity. |

| Catalyst Loading | 5 - 10 wt% | Sufficient amount for a reasonable reaction rate. |

| Reaction Time | 24 - 96 hours | Enzymatic reactions are typically slower than chemical catalysis. |

Polymer Characterization

Thorough characterization of the synthesized poly(1-(Hydroxymethyl)azepan-2-one) is crucial to understand its structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of the polymer.[6] Both ¹H and ¹³C NMR should be performed.

Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or TFA-d).

Expected ¹H NMR Resonances:

-

Signals corresponding to the methylene protons of the polymer backbone.

-

A signal for the methylene protons adjacent to the nitrogen.

-

A signal for the methylene protons of the hydroxymethyl group.

-

A signal for the hydroxyl proton (which may be broad and its position can vary).

Expected ¹³C NMR Resonances:

-

A signal for the carbonyl carbon.

-

Signals for the methylene carbons in the polymer backbone.

-

A signal for the methylene carbon of the hydroxymethyl group.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[7][8]

Experimental Conditions:

-

Eluent: A suitable solvent that dissolves the polymer, such as dimethylformamide (DMF) with LiBr or hexafluoroisopropanol (HFIP).

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns are commonly used.

-

Calibration: Use polystyrene or poly(methyl methacrylate) standards for relative molecular weight determination.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the polymer.[9][10][11]

DSC Analysis:

-

Determines the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

-

A typical DSC experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

TGA Analysis:

-

Determines the thermal stability and decomposition temperature of the polymer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is monitored as a function of temperature.

Table 4: Summary of Polymer Characterization Techniques

| Technique | Information Obtained | Expected Results for Poly(1-(Hydroxymethyl)azepan-2-one) |

| ¹H and ¹³C NMR | Chemical structure and purity | Characteristic peaks for the polyamide backbone and the pendant hydroxymethyl group. |

| GPC/SEC | Mₙ, Mₙ, and PDI | Mₙ will depend on the monomer:initiator ratio; PDI is expected to be low for controlled polymerizations. |

| DSC | Glass transition (T₉) and melting (Tₘ) temperatures | T₉ and Tₘ will be influenced by the presence of the polar hydroxyl group and potential hydrogen bonding. |

| TGA | Thermal stability and decomposition temperature | The decomposition profile will indicate the polymer's stability at elevated temperatures. |

Potential Applications

The presence of the pendant hydroxyl group in poly(1-(Hydroxymethyl)azepan-2-one) makes it a versatile platform for further functionalization. This opens up a wide range of potential applications:

-

Biomaterials: The hydroxyl groups can be used to attach bioactive molecules, such as peptides or drugs, for tissue engineering scaffolds or controlled drug release systems.

-

Functional Coatings: The polymer can be crosslinked through the hydroxyl groups to form durable and functional coatings with tunable properties like hydrophilicity and adhesion.

-

Polymer Blends and Composites: The hydroxyl groups can improve the compatibility of the polyamide with other polymers or inorganic fillers through hydrogen bonding, leading to enhanced material properties.

References

-

Varghese, M., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258–8275. [Link]

-

Chapter 5 “Anionic ring-opening polymerization of ε-caprolactam in the presence of an ionic liquid”. (2024). In ResearchGate. [Link]

-

Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. (n.d.). In National Center for Biotechnology Information. [Link]

-

Caprolactam. (n.d.). In PubChem. [Link]

-

Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. (2024). In RSC Publishing. [Link]

-

Synthesis of novel copolymer based on N-Vinyl caprolactam and acrylamide monomers for high temperature drilling applications. (2020). In ResearchGate. [Link]

-

Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 74-79. [Link]

-

GPC-NMR Analysis for Polymer Characterisation. (n.d.). In Intertek. [Link]

-

Caprolactam. (n.d.). In Wikipedia. [Link]

-

H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). (n.d.). In ACS Publications. [Link]

-

Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. (n.d.). In MDPI. [Link]

-

The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). In National Center for Biotechnology Information. [Link]

-

Enzyme-Catalyzed .epsilon.-Caprolactone Ring-Opening Polymerization. (n.d.). In ACS Publications. [Link]

-

Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. (2014). In Semantic Scholar. [Link]

-

Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. (n.d.). In MDPI. [Link]

-

Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants. (n.d.). In ResearchGate. [Link]

-

Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. (n.d.). In National Center for Biotechnology Information. [Link]

-

Synthesis of ε-caprolactam from biobased chemicals. (n.d.). In ResearchGate. [Link]

- Process of recovering ε-caprolactam from PA-6 synthesis extract water. (n.d.).

-

Mixed systems to assist enzymatic ring opening polymerization of lactide stereoisomers. (2024). In ResearchGate. [Link]

-

TGA and DSC Analysis of the Polyesters. (n.d.). In ResearchGate. [Link]

-

GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2026). In Agilent Technologies. [Link]

-

Chemical Properties of Caprolactam (CAS 105-60-2). (n.d.). In Cheméo. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). In TA Instruments. [Link]

-

Study of Melamine-Formaldehyde/Phase Change Material Microcapsules for the Preparation of Polymer Films by Extrusion. (2022). In MDPI. [Link]

-

Caprolactam. (n.d.). In DOMO Chemicals. [Link]

-

ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). In Agilent. [Link]

-

Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). In Journal of the American Chemical Society. [Link]

-

Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. (n.d.). In METTLER TOLEDO. [Link]

-

n-Vinyl caprolactam. (n.d.). In Scientific Polymer Products, Inc.. [Link]

-

04.17 DSC Thermal Analysis of Polymers. (2020). In YouTube. [Link]

Sources

- 1. Study of Melamine-Formaldehyde/Phase Change Material Microcapsules for the Preparation of Polymer Films by Extrusion [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]